Hexafluoroisopropyl methacrylate

Polymer Chemistry Dental Materials Adhesive Resins

Hexafluoroisopropyl methacrylate (HFIPMA, CAS 3063-94-3) is a fluorinated methacrylate monomer with the molecular formula C₇H₆F₆O₂ and a molecular weight of 236.11 g/mol. At ambient temperature, it is a transparent colorless liquid with a density of 1.302 g/mL at 25°C and a refractive index (n20/D) of 1.331.

Molecular Formula C7H6F6O2
Molecular Weight 236.11 g/mol
CAS No. 3063-94-3
Cat. No. B1294371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroisopropyl methacrylate
CAS3063-94-3
Molecular FormulaC7H6F6O2
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H6F6O2/c1-3(2)4(14)15-5(6(8,9)10)7(11,12)13/h5H,1H2,2H3
InChIKeyFMQPBWHSNCRVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroisopropyl Methacrylate (CAS 3063-94-3): Technical Baseline and Procurement Context


Hexafluoroisopropyl methacrylate (HFIPMA, CAS 3063-94-3) is a fluorinated methacrylate monomer with the molecular formula C₇H₆F₆O₂ and a molecular weight of 236.11 g/mol . At ambient temperature, it is a transparent colorless liquid with a density of 1.302 g/mL at 25°C and a refractive index (n20/D) of 1.331 . The monomer contains two trifluoromethyl (-CF₃) groups attached to the ester moiety, conferring substantial fluorine content (approximately 48.3% by weight) . HFIPMA serves as a building block for synthesizing fluorinated polymers with low surface energy, high hydrophobicity, and low refractive index, and is stabilized with MEHQ (typically ~50 ppm) to prevent premature polymerization during storage . Its commercial availability typically exceeds 99% purity (GC) .

Why HFIPMA Cannot Be Substituted with Generic Fluorinated Methacrylates


Fluorinated methacrylate monomers are not interchangeable. The number of fluorine atoms, their spatial arrangement, and the steric bulk of the fluoroalkyl substituent critically influence polymerization kinetics, copolymerization behavior, and the ultimate performance of the resulting polymer [1]. For instance, the overall rate of radical polymerization initiated by benzoyl peroxide decreases markedly as the steric hindrance of the ester group increases, following the order TFEA > MMA > TFEMA > HFIPA > HFIPMA [2]. Furthermore, the hexafluoroisopropyl group in HFIPMA confers a fundamentally different balance of properties compared to linear perfluoroalkyl methacrylates, including distinct surface segregation behavior in blends and a unique combination of low refractive index and high hydrophobicity that arises from the pendant bis(trifluoromethyl) structure [3]. Substituting HFIPMA with a monomer bearing fewer fluorine atoms or a different fluoroalkyl architecture will alter copolymerization reactivity ratios and will not yield the same surface energy, optical clarity, or thermal stability profile [4].

Quantitative Differentiation of Hexafluoroisopropyl Methacrylate: Evidence-Based Comparator Analysis


Polymerization Kinetics: HFIPMA Exhibits the Lowest Polymerization Rate Among Fluorinated Methacrylates

In a direct head-to-head study comparing the radical polymerization kinetics of four fluorinated monomers, HFIPMA exhibited the slowest overall rate of polymerization when initiated with benzoyl peroxide (BPO). The polymerization reactivity decreased in the order TFEA > MMA > TFEMA > HFIPA > HFIPMA [1]. This reduced reactivity correlates with increased monomer hydrophobicity, which was measured by HPLC retention time and found to increase in the order MMA < TFEA < TFEMA < HFIPA < HFIPMA, with HFIPMA demonstrating the highest hydrophobicity among all tested monomers [2]. This slower, more controlled polymerization profile can be advantageous for applications requiring precise molecular weight control or where exotherm management is critical.

Polymer Chemistry Dental Materials Adhesive Resins

Corrosion Protection: PHFIPMA Coatings Reduce Corrosion Current Density by 90% on Aluminum Alloys

When applied as a crosslinked coating on aluminum alloy AA 3003, poly(hexafluoroisopropyl methacrylate) (PHFIPMA) demonstrated a 90% reduction in corrosion current density compared to the uncoated substrate . Specifically, the corrosion current density decreased from 0.708 μA/cm² for bare aluminum to 0.065 μA/cm² for the PHFIPMA-coated substrate, as measured by potentiodynamic polarization in 3.5% NaCl solution . Additionally, the water contact angle increased from 65° (uncoated) to 100° (PHFIPMA-coated), confirming substantial hydrophobicity enhancement . The coating remained stable over a 60-day exposure period to 3.5% NaCl as verified by open circuit potential measurements, and thermal stability was maintained up to 200°C . While this study does not directly compare HFIPMA to other fluorinated methacrylates, it establishes the performance baseline against an uncoated metal substrate.

Corrosion Protection Metal Coatings Surface Engineering

Refractive Index: Poly(HFIPMA) Achieves Significantly Lower RI Than TFEMA and FPPMA Homopolymers

At 532 nm wavelength, poly(hexafluoroisopropyl methacrylate) (PHFIPMA) exhibits a refractive index of 1.384, which is substantially lower than that of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) at 1.435 and poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PFPPMA) at 1.430 [1]. The monomer itself has a refractive index of 1.331 (n20/D), which is among the lowest for commercially available methacrylate monomers . This lower refractive index arises from the high fluorine content and the specific electronic structure of the hexafluoroisopropyl pendant group, making HFIPMA-based polymers particularly suitable as cladding materials in optical waveguides where a low refractive index contrast is required .

Optical Materials Waveguide Cladding Low Refractive Index Polymers

Critical Surface Tension: HFIPMA Copolymers Achieve Low Surface Energy Comparable to Long-Chain Perfluoroalkyls

A copolymer of hexafluoroisopropyl methacrylate with p-vinylphenol exhibited a critical surface tension of 16.5 dyn/cm [1]. This value falls within the range reported for homopolymers of various fluorinated methacrylates (14.8 to 17.9 dyn/cm) and approaches the performance of longer-chain perfluoroalkyl methacrylates such as pentadecafluorooctyl methacrylate, which achieved 14.8 dyn/cm in the same study [2]. Critically, HFIPMA achieves this low surface energy with a significantly smaller molecular structure (C₇H₆F₆O₂, MW 236.1) compared to pentadecafluorooctyl methacrylate (C₁₂H₇F₁₅O₂, MW 468.1), representing a more efficient fluorine utilization per unit mass. This indicates that HFIPMA can deliver comparable surface energy reduction with lower fluorine loading and lower cost.

Surface Science Low Surface Energy Coatings Anti-Fouling

Anionic Polymerization Reactivity: HFIPMA Shows Distinct Initiator Response Compared to HFIPA

In anionic polymerization studies, hexafluoroisopropyl methacrylate (HFIPMA) and hexafluoroisopropyl acrylate (HFIPA) exhibit markedly different reactivity profiles. HFIPMA can be polymerized using butyllithium, organomagnesium compounds, ate complexes such as LiZnC₄H₉(C₂H₅)₂, and LiAlC₄H₉(C₂H₅)₃ to yield high molecular weight polymers (M_GPC ~ 1.3×10⁴) [1]. Quantitative polymerization of HFIPMA was also achieved with triethylaluminium in toluene. In contrast, HFIPA was significantly less reactive toward these same initiators and failed to produce polymers under conditions where HFIPMA polymerized successfully [2]. This differential reactivity stems from the α-methyl group in HFIPMA, which stabilizes the propagating carbanion relative to the acrylate analog, enabling broader initiator compatibility for controlled block copolymer synthesis.

Anionic Polymerization Block Copolymer Synthesis Living Polymerization

Surface Enrichment Behavior: PHFIPMA Preferentially Segregates to Blend Surfaces

In miscible blends of poly(hexafluoroisopropyl methacrylate) (PHF) with poly(hydroxyether of bisphenol-A) (phenoxy), surface analysis by X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) revealed that the blend surfaces were enriched with PHF relative to the bulk composition [1]. This surface enrichment occurs despite the absence of strong specific interactions between the two polymers, as confirmed by FTIR spectroscopy [2]. The preferential migration of the fluorinated component to the air-polymer interface is driven by the exceptionally low surface energy of the hexafluoroisopropyl pendant groups. While quantitative surface enrichment ratios depend on blend composition, this class-level inference establishes that HFIPMA-derived polymers can modify surface properties at lower bulk concentrations than many alternative fluorinated monomers, offering potential cost savings in coating formulations.

Polymer Blends Surface Modification XPS Analysis

Procurement-Driven Application Scenarios for Hexafluoroisopropyl Methacrylate


Optical Waveguide Cladding Layers Requiring Ultra-Low Refractive Index

HFIPMA is the monomer of choice for synthesizing low refractive index cladding polymers in optical waveguides. As established in Section 3, poly(HFIPMA) exhibits a refractive index of 1.384 at 532 nm, which is 0.051 lower than PTFEMA and 0.046 lower than PFPPMA [1]. This lower refractive index enables a larger index contrast when paired with standard core materials such as PMMA (RI ~ 1.49), improving light confinement and reducing signal loss. Commercially available HFIPMA-co-GMA copolymers (e.g., 90/10 composition) are specifically marketed as photocrosslinkable cladding materials for optical electronics, leveraging HFIPMA's low refractive index while incorporating glycidyl methacrylate for crosslinking functionality . Procurement of HFIPMA for optical applications should prioritize high-purity grades (>99%) with low particulate content.

Corrosion-Resistant Coatings for Aluminum and Light Metal Alloys

Based on the quantitative evidence in Section 3 demonstrating that PHFIPMA coatings reduce corrosion current density on aluminum alloy AA 3003 by 90% (from 0.708 to 0.065 μA/cm²) and increase water contact angle from 65° to 100° [1], HFIPMA is a strategic monomer selection for corrosion protection applications on light metals. The polymer coating maintains stability for at least 60 days in 3.5% NaCl solution and exhibits thermal stability up to 200°C . This performance profile makes HFIPMA-derived coatings suitable for aerospace, automotive, and marine applications where aluminum components require durable, hydrophobic barrier protection. Formulators should consider crosslinked PHFIPMA systems incorporating polyethylene glycol diacrylate crosslinkers and UV photoinitiators for optimal film formation and barrier properties.

Low Surface Energy Anti-Fouling and Release Coatings

As demonstrated in Section 3, HFIPMA-containing copolymers achieve critical surface tension values as low as 16.5 dyn/cm, approaching the performance of long-chain perfluoroalkyl methacrylates while using a significantly smaller and more cost-effective molecular structure [1]. This low surface energy translates to high water contact angles exceeding 100° for PHFIPMA coatings and drives surface enrichment in polymer blends . These properties make HFIPMA an attractive monomer for anti-fouling coatings, mold release agents, and stain-resistant surface treatments. Additionally, the surface segregation behavior of PHFIPMA enables effective surface modification at lower fluorinated monomer loading levels, offering formulation cost advantages compared to alternative fluorinated monomers that lack this strong surface enrichment tendency.

Controlled Radical Polymerization for Precision Fluorinated Block Copolymers

The slower polymerization kinetics of HFIPMA relative to other fluorinated methacrylates, as quantified in Section 3 (polymerization rate ranking: HFIPMA slowest among TFEA, MMA, TFEMA, and HFIPA) [1], makes it particularly well-suited for controlled radical polymerization techniques including RAFT and ATRP. This reduced propagation rate allows better temporal control over chain growth, facilitating the synthesis of well-defined block copolymers with narrow molecular weight distributions. Furthermore, the anionic polymerization data in Section 3 demonstrates that HFIPMA can be polymerized using a broader range of initiators compared to its acrylate counterpart HFIPA, including ate complexes that produce high molecular weight polymers (M_GPC ~ 1.3×10⁴) . Researchers synthesizing fluorinated diblock copolymers for solution-responsive materials should select HFIPMA when precise molecular architecture control is required.

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